

2-Ethyl-4-iodophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-iodophenol**

Cat. No.: **B8620334**

[Get Quote](#)

CAS Number: 277324-67-1

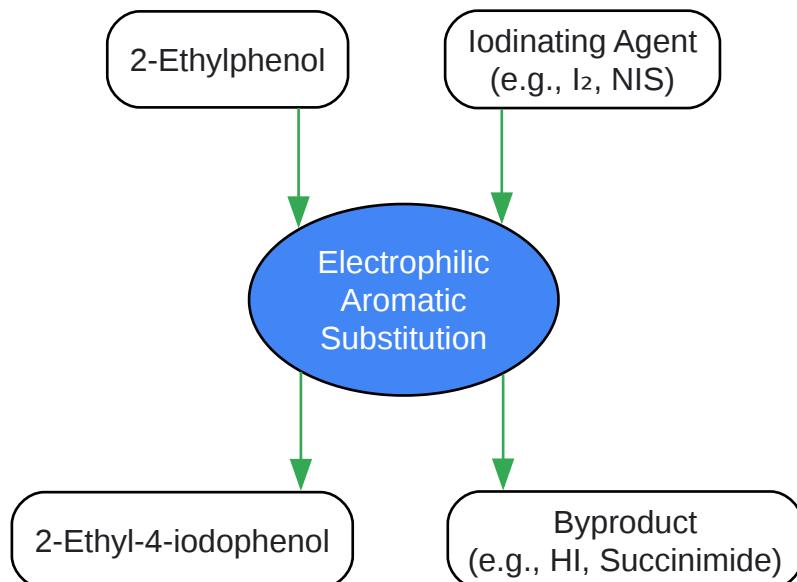
This in-depth technical guide provides a detailed overview of **2-Ethyl-4-iodophenol**, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis methodologies, and discusses its prospective, albeit currently undocumented, role in biological systems based on the activities of structurally related compounds.

Chemical and Physical Properties

Quantitative data for **2-Ethyl-4-iodophenol** is sparse in publicly available literature. The following tables summarize the computed data available from chemical databases. It is important to note that these are predicted values and have not been experimentally verified.

Table 1: Computed Physicochemical Properties of **2-Ethyl-4-iodophenol**

Property	Value	Source
Molecular Formula	C ₈ H ₉ IO	PubChem[1]
Molecular Weight	248.06 g/mol	PubChem[1]
XLogP3	3.0	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	247.96981 g/mol	PubChem[1]
Monoisotopic Mass	247.96981 g/mol	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	105	PubChem[1]


Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of **2-Ethyl-4-iodophenol** is not described in the reviewed scientific literature. However, a plausible synthetic route can be conceptualized based on established methods for the iodination of phenols.

Proposed Synthesis Pathway: Electrophilic Iodination of 2-Ethylphenol

The most direct approach for the synthesis of **2-Ethyl-4-iodophenol** is the electrophilic iodination of 2-ethylphenol. The ethyl group at the ortho position is an ortho-, para-director. Due to steric hindrance from the ethyl group, the incoming electrophile (iodine) would be directed to the para position.

[Click to download full resolution via product page](#)

Proposed synthesis of **2-Ethyl-4-iodophenol**.

Conceptual Experimental Protocol

This protocol is a general guideline and would require optimization.

Materials:

- 2-Ethylphenol
- N-Iodosuccinimide (NIS) or Iodine (I₂)
- Acetonitrile (or other suitable aprotic solvent)
- Sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

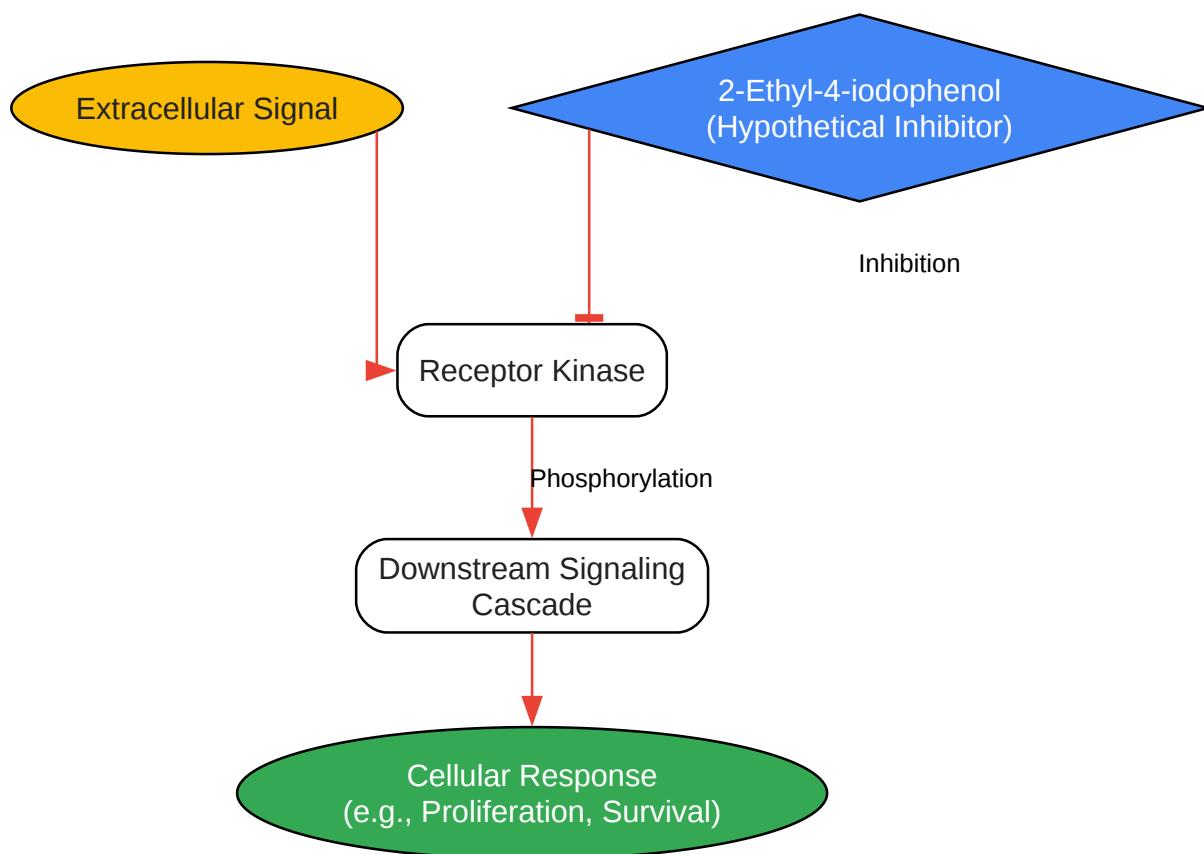
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-ethylphenol in a suitable solvent like acetonitrile.
- Iodination: To the stirred solution, add the iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Ethyl-4-iodophenol**.

Potential Biological Activity and Applications in Drug Development

There is no specific data available on the biological activity or drug development applications of **2-Ethyl-4-iodophenol**. However, the broader class of substituted iodophenols has been investigated for various biological activities, which may provide insights into the potential applications of this specific compound.

Halogenated phenols, in general, are known to exhibit a range of biological effects. The presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.


Some studies on other substituted halophenols have reported activities such as:

- Antimicrobial and Antifungal Activity: Certain iodinated phenolic compounds have demonstrated antibacterial properties.
- Enzyme Inhibition: Some halophenols have been shown to inhibit protein tyrosine kinases (PTK) and vascular smooth muscle cell (VSMC) proliferation.[\[2\]](#)
- Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, and halogenation can modulate this activity.

It is important to emphasize that these are general activities of related compounds, and specific studies are required to determine if **2-Ethyl-4-iodophenol** possesses any of these or other biological effects.

Potential Signaling Pathway Involvement

Given the lack of specific biological data for **2-Ethyl-4-iodophenol**, any depiction of its involvement in a signaling pathway would be purely speculative. However, based on the activities of other substituted phenols, one could hypothesize its potential interaction with a generic kinase signaling pathway, a common target for drug discovery.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a kinase pathway.

Safety and Handling

Specific toxicological data for **2-Ethyl-4-iodophenol** is not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related iodophenols, hazards include skin, eye, and respiratory irritation.

Conclusion

2-Ethyl-4-iodophenol is a chemical compound for which there is a notable lack of publicly available experimental data. While its fundamental properties can be estimated through computational methods, and a plausible synthesis route can be proposed, its biological activity and potential applications remain unexplored. The information on related substituted

iodophenols suggests that this compound could be a candidate for investigation in various areas of medicinal chemistry and drug discovery. Further experimental research is necessary to elucidate its precise chemical and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4-iodophenol | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-4-iodophenol | C8H9IO | CID 10354622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethyl-4-iodophenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8620334#2-ethyl-4-iodophenol-cas-number\]](https://www.benchchem.com/product/b8620334#2-ethyl-4-iodophenol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com